7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Übersicht
Beschreibung
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C11H12N2O5 and a molecular weight of 252.23 g/mol It is characterized by the presence of an acetamido group, a nitro group, and a benzodioxepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine typically involves the nitration of a suitable precursor followed by acetamidation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acetamidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The acetamido group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzodioxepines, and other functionalized compounds that can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine include other benzodioxepine derivatives with different substituents, such as:
- 7-Acetamido-8-amino-3,4-dihydro-2H-1,5-benzodioxepine
- 7-Acetamido-8-chloro-3,4-dihydro-2H-1,5-benzodioxepine
- 7-Acetamido-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
Overview
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 81864-61-1) is a synthetic compound characterized by its unique structural features, including a nitro group and an acetamido moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula is , with a molecular weight of approximately 252.23 g/mol.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Nitro Group Reduction : The nitro group can be reduced to form amino derivatives, which may enhance the compound's reactivity and interaction with biological molecules.
- Acetamido Group Role : The acetamido group may influence binding affinity to target proteins or enzymes, potentially modulating the compound's pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance:
- In vitro Studies : Studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using standard microdilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, in human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties:
- Cytokine Inhibition : In models of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various benzodioxepine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested.
Case Study 2: Anticancer Activity in Mice Models
In a murine model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .
Eigenschaften
IUPAC Name |
N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQUOBYQMFRMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.